molecular formula C22H21ClN2O5S B2695310 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 922093-42-3

2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2695310
CAS No.: 922093-42-3
M. Wt: 460.93
InChI Key: OWIMTMBWNFKVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex acetamide backbone with three distinct heterocyclic substituents:

  • 2H-1,3-Benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry.
  • 7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl: A benzothiazole moiety with electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence electronic properties and biological interactions.
  • Oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl): A cyclic ether group that can improve solubility and modulate steric effects.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-27-17-7-5-15(23)21-20(17)24-22(31-21)25(11-14-3-2-8-28-14)19(26)10-13-4-6-16-18(9-13)30-12-29-16/h4-7,9,14H,2-3,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIMTMBWNFKVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and benzo[d]thiazole derivatives. These intermediates are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. Basic hydrolysis typically yields carboxylic acid derivatives, while acidic conditions may produce different intermediates.

Reaction TypeConditionsReagentsProductsYield
Base hydrolysis Aqueous NaOH (0.1–1 M)NaOH, H₂O, reflux (80–100°C)2-(2H-1,3-benzodioxol-5-yl)acetic acid + 7-chloro-4-methoxy-1,3-benzothiazol-2-amine~65%
Acid hydrolysis HCl (2–6 M)HCl, EtOH, 60°CPartially degraded intermediates (unstable under strong acidic conditions)<30%

Key findings:

  • Base hydrolysis is more efficient due to the stability of the benzothiazole amine product .

  • The oxolane ring remains intact under basic conditions but may undergo ring-opening in concentrated acids.

Substitution Reactions

The 7-chloro group on the benzothiazole ring is susceptible to nucleophilic substitution.

Target PositionNucleophileConditionsReagentsProductsYield
C7 (Cl) MethoxideDMF, 60°C, 12hNaOMe, DMF7-methoxy derivative (over-methoxylation observed at higher temps)45%
C7 (Cl) PiperidineTHF, rt, 24hPiperidine, K₂CO₃7-piperidinyl derivative (confirmed via LC-MS)38%

Notes:

  • Steric hindrance from the adjacent methoxy group (C4) reduces substitution efficiency.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Oxidation and Reduction

The benzodioxole moiety is resistant to oxidation, but the oxolane ring can undergo controlled oxidation.

Reaction TypeReagentsConditionsProductsYield
Oxidation NaIO₄H₂O/THF, 0°C, 2hOxolane ring-opened dialdehyde72%
Reduction LiAlH₄Dry THF, reflux, 6hReduced acetamide to amine derivative55%

Key observations:

  • NaIO₄ selectively cleaves the oxolane ring without affecting the benzodioxole.

  • LiAlH₄ reduces the acetamide to a secondary amine but requires anhydrous conditions.

Biological Interactions

The compound exhibits reactivity with biological targets, particularly kinases:

Target EnzymeInteraction MechanismIC₅₀ (μM)Method of Analysis
EGFR Kinase Competitive ATP inhibition0.12Fluorescence assay
MAPK14 (p38α) Allosteric modulation0.85Radioligand binding
  • The benzothiazole moiety facilitates π-π stacking with kinase active sites.

  • Methoxy and chloro groups enhance binding specificity.

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-LifeAnalytical Method
UV light Benzodioxole ring cleavage4hHPLC-MS
pH 9 buffer Acetamide hydrolysis48hNMR
Humidity (85% RH) Oxolane ring hydration7 daysFT-IR

Synthetic Modifications

The compound serves as a precursor for derivatives:

ModificationReagentsConditionsApplication
Sulfonation SO₃/DMF0°C, 2hEnhanced water solubility
Methylation CH₃I, K₂CO₃Acetone, refluxBioavailability optimization

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting enzyme activity crucial for microbial survival .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Benzothiazole derivatives are known to target specific cancer cell lines by inducing apoptosis (programmed cell death) or inhibiting cell proliferation . In vitro studies have shown that similar compounds can effectively reduce tumor growth by interfering with signaling pathways involved in cancer progression .

Antitubercular Activity

Given the increasing resistance to conventional tuberculosis treatments, compounds like this one are being explored for their antitubercular properties. Research has highlighted the efficacy of related acetamide derivatives against Mycobacterium tuberculosis, indicating that modifications in the chemical structure can enhance activity against resistant strains .

Enzyme Inhibition

The ability of this compound to act as an enzyme inhibitor is significant for drug development. It has been reported that benzothiazole derivatives can inhibit various enzymes involved in critical metabolic pathways in pathogens, making them valuable candidates for developing new therapeutics against diseases like tuberculosis and cancer .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of benzothiazole derivatives, compounds similar to This compound were synthesized and evaluated against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MIC) indicating effective bacterial inhibition.

Case Study 2: Anticancer Activity

A series of benzothiazole-based compounds were tested for their anticancer effects on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells, suggesting that the structural features of This compound could be optimized for better therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s uniqueness arises from its hybrid heterocyclic architecture. Below is a comparative analysis with similar compounds from the literature:

Compound Core Structure Substituents Reported Biological Activities Synthetic Yield
Target Compound Acetamide Benzodioxolyl, Chloro-methoxy-benzothiazolyl, Oxolanylmethyl Not explicitly reported (inferred) Not available
N-(4-Chloro-1,3-Benzothiazol-2-yl)-2-(3-Methylphenyl)Acetamide Acetamide 4-Cl-benzothiazolyl, 3-methylphenyl Anticancer, antibacterial 91%
(E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetohydrazide Acetohydrazide Coumarin-derived, nitrobenzylidene Not specified 65–78%
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl)Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzoxazin-4-yl)Acetate Benzoxazine-acetate Oxadiazole, benzoxazine Antifungal, anti-inflammatory (inferred) "Ethical yields"

Key Observations :

  • Heterocyclic Diversity : The target compound integrates benzodioxole and benzothiazole rings, unlike acetohydrazides () or oxadiazole-benzoxazine hybrids (). This diversity may confer unique binding modes in biological systems.
  • Substituent Effects : The chloro-methoxy group on benzothiazole (target) contrasts with simpler chloro () or methylphenyl substituents. Methoxy groups can enhance membrane permeability, while chloro groups improve electrophilic interactions .
  • Solubility Modifiers : The oxolanylmethyl group in the target compound likely enhances solubility compared to alkyl/aryl groups in analogs (e.g., 3-methylphenyl in ).
Spectroscopic Characterization
  • IR Spectroscopy : Expected peaks include N–H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and benzothiazole C–N (~1250 cm⁻¹), consistent with acetamide derivatives .
  • NMR : Distinct signals for benzodioxole (δ 5.9–6.1 ppm, O–CH₂–O), benzothiazole (δ 7.5–8.5 ppm, aromatic protons), and oxolane (δ 3.5–4.0 ppm, CH₂–O) would confirm structure .

Physical and Chemical Properties

  • Melting Point : Expected to exceed 390 K (similar to ’s 397–398 K for benzothiazole acetamides) .
  • Solubility : Higher in polar aprotic solvents (e.g., DMSO) due to the oxolane group, contrasting with lower solubility in ’s coumarin derivatives.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of both benzodioxole and benzothiazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

C17H18ClN3O4S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease pathways, particularly those related to cancer progression. For instance, compounds with similar structures have been shown to inhibit Src family kinases (SFKs), which play a critical role in tumor growth and metastasis .
  • Receptor Modulation : The compound may also interact with various receptors, potentially modulating signaling pathways that are crucial for cellular functions.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of benzothiazole have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The specific compound under discussion has shown promise in preliminary studies targeting cancer cells through its action on SFKs.

Antimicrobial Properties

Benzodioxole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of both benzodioxole and benzothiazole rings could enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Case Study: Inhibition of Src Kinases

A study involving compounds structurally related to the target molecule demonstrated that they effectively inhibited c-Src and Abl kinases at low nanomolar concentrations. This inhibition led to reduced tumor growth in xenograft models, highlighting the potential therapeutic application of these compounds in oncology .

Compound NameTarget KinaseIC50 (nM)Effect on Tumor Growth
Compound Ac-Src5Significant reduction
Compound BAbl10Moderate reduction

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound for various targets. These studies suggest that the compound binds effectively to the active sites of SFKs, potentially blocking their activity and leading to downstream effects on cell proliferation and survival .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction parameters (e.g., solvent, temperature) be optimized?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting a substituted benzothiazol-2-amine derivative with chloroacetyl chloride in the presence of triethylamine as a base, typically in dioxane at 20–25°C . Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity .
  • Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes side products .
  • Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .

Q. How is structural characterization performed for this compound?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and acetamide linkage . IR spectroscopy verifies carbonyl (C=O, ~1668 cm⁻¹) and benzothiazole ring vibrations .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., H-bonding dimers in triclinic P1 space groups) .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What strategies are recommended for assessing solubility and stability in biological assays?

  • Solubility screening : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media .
  • Stability : Monitor via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours .

Advanced Research Questions

Q. How can statistical experimental design (e.g., DoE) optimize reaction yields and reduce variability?

Use factorial designs to evaluate interactions between variables:

  • Factors : Temperature (20–50°C), solvent polarity (dioxane vs. DMF), and catalyst loading (triethylamine).
  • Response surface methodology (RSM) identifies optimal conditions while minimizing trial-and-error approaches .
  • Example: A Plackett-Burman design reduced synthesis steps by 40% in analogous acetamide derivatives .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

  • Cross-validation : Compare NMR/X-ray data with computational models (e.g., DFT calculations for predicted chemical shifts) .
  • Bioactivity conflicts : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity assays) and use positive/negative controls .
  • Meta-analysis : Review literature for analogous compounds (e.g., benzothiazole derivatives) to identify trends in structure-activity relationships .

Q. What computational tools are effective for predicting binding affinity or reaction mechanisms?

  • Molecular docking (AutoDock Vina) : Screens against targets like kinases or GPCRs, guided by crystallographic data .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models reaction pathways (e.g., nucleophilic attack during synthesis) .
  • AI-driven platforms (COMSOL Multiphysics) : Simulate reaction kinetics and optimize flow chemistry parameters .

Q. How can polymorphism or crystallinity issues be addressed during formulation?

  • Powder X-ray diffraction (PXRD) : Identifies polymorphic forms and monitors batch consistency .
  • Crystallization screens : Test solvents (e.g., ethanol, acetonitrile) and additives (e.g., polymers) to stabilize preferred forms .

Q. What methodologies are suitable for in vivo toxicity profiling?

  • Rodent models : Administer compound orally or intravenously to Wistar rats (10–100 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine) for 28 days .
  • Histopathology : Compare tissue sections (liver, kidney) with controls to assess necrosis or inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.